

Technical Support Center: Mitigating Confounding Variables in Atrasentan Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atrasentan	
Cat. No.:	B1666376	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Atrasentan**. The following resources are designed to address specific issues related to confounding variables that may be encountered during clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in **Atrasentan** clinical trials for kidney diseases like IgA Nephropathy (IgAN) and diabetic nephropathy?

A1: Based on major clinical trials such as ALIGN and SONAR, the most critical confounding variables to consider are:

- Baseline Kidney Function: Measured by the estimated glomerular filtration rate (eGFR).
 Patients with lower baseline eGFR may have a different disease progression and response to treatment.
- Proteinuria/Albuminuria: The level of protein or albumin in the urine at baseline, often
 measured as the urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio
 (UACR), is a strong predictor of kidney disease progression.
- Blood Pressure: Baseline systolic and diastolic blood pressure can influence renal outcomes and may be affected by **Atrasentan**.

Troubleshooting & Optimization





- Concomitant Medications: The use of other medications that affect the kidney, such as Renin-Angiotensin System (RAS) inhibitors (e.g., ACE inhibitors, ARBs) and SGLT2 inhibitors, is a significant confounder.
- Age, Sex, and Race: These demographic factors can influence disease progression and drug metabolism.
- Pre-trial eGFR Slope: The rate of kidney function decline before entering the trial can be a
 powerful predictor of future progression and treatment response.

Q2: How can I control for the confounding effect of baseline kidney function and proteinuria in my **Atrasentan** trial?

A2: Several strategies can be employed:

- Restriction through Eligibility Criteria: Define strict inclusion and exclusion criteria for eGFR and proteinuria levels. For example, the ALIGN trial included patients with an eGFR ≥ 30 ml/min per 1.73 m² and total protein excretion ≥ 1 g/day .[1]
- Stratified Randomization: Stratify participants at randomization based on baseline eGFR and
 proteinuria levels. This ensures a balanced distribution of these key confounders between
 the treatment and placebo groups. The ALIGN trial, for instance, could have stratification
 arms for different baseline eGFR and UPCR categories.
- Covariate Adjustment in Statistical Analysis: Use multivariable regression models (e.g., ANCOVA, Cox proportional hazards models) to adjust for baseline eGFR and proteinuria as covariates in the final analysis. This statistically controls for their influence on the treatment effect.

Q3: What is an "enrichment period" as seen in the SONAR trial, and how does it help mitigate confounding?

A3: An enrichment period is a run-in phase of a clinical trial where all participants receive the active drug (**Atrasentan** in the case of the SONAR trial).[2] This strategy helps to:

• Identify Responders: It allows researchers to identify patients who show a favorable response to the drug (e.g., a significant reduction in albuminuria) and are more likely to



benefit from continued treatment.[2]

- Assess Tolerability: It helps to exclude patients who experience significant side effects, such as fluid retention, before they are randomized.
- Reduce Heterogeneity: By selecting a more homogenous group of "responders" for randomization, the enrichment design can increase the statistical power to detect a treatment effect and reduce confounding from variability in drug response.

Q4: My analysis shows a significant treatment effect, but I'm concerned about residual confounding. What should I do?

A4: If you suspect residual confounding, consider the following:

- Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of your findings.
 This could involve:
 - Changing the set of covariates in your regression model.
 - Using different statistical methods to control for confounding (e.g., propensity score matching).
 - Analyzing specific subgroups to see if the treatment effect is consistent.
- Propensity Score Matching (PSM): If your trial has a non-randomized or observational
 component, PSM can be a powerful tool. It involves creating a "matched" sample of treated
 and untreated subjects who have a similar probability (propensity score) of receiving the
 treatment based on their baseline characteristics. This helps to balance the distribution of
 observed confounders between the groups.

Troubleshooting Guides Issue: High variability in treatment response to

Atrasentan.

Possible Cause: Underlying differences in patient characteristics (confounding variables) that were not adequately controlled for.



Troubleshooting Steps:

- Stratify by Baseline Risk: Analyze the treatment effect in subgroups stratified by key baseline confounders such as:
 - eGFR (e.g., <45 vs. ≥45 mL/min/1.73 m²)
 - Proteinuria/Albuminuria (e.g., UPCR <1500 vs. ≥1500 mg/g)
 - Pre-trial eGFR slope (if available)
- Multivariable Regression Analysis: Implement a multivariable regression model to adjust for a comprehensive set of baseline covariates simultaneously. Ensure to include clinically relevant variables and those that differ between treatment groups at baseline.
- Investigate Pharmacokinetics: Individual differences in drug exposure (AUC) can contribute to response variability. If pharmacokinetic data is available, explore the relationship between **Atrasentan** exposure and clinical outcomes.

Issue: Unexpectedly high incidence of adverse events (e.g., fluid retention) in the Atrasentan arm.

Possible Cause: Imbalance in baseline risk factors for these adverse events between the treatment and placebo groups.

Troubleshooting Steps:

- Compare Baseline Characteristics: Carefully compare the baseline characteristics of patients
 who experienced the adverse event with those who did not, within each treatment arm. Pay
 close attention to factors like baseline eGFR, history of heart failure, and diuretic use.
- Logistic Regression Analysis: Use logistic regression to identify predictors of the adverse event, including treatment assignment and other potential confounders. This can help to disentangle the effect of the drug from the influence of other risk factors.
- Review Eligibility Criteria: For future trials, consider refining the inclusion/exclusion criteria to exclude patients at very high risk for specific adverse events. For example, the ALIGN trial



excluded patients with a BNP value of > 200 pg/mL at screening.

Data Presentation

Table 1: Baseline Characteristics of Patients in the ALIGN Trial (Main Stratum)

Characteristic	Atrasentan (N=135)	Placebo (N=135)
Age (years), mean (SD)	45.7 (12.94)	44.1 (11.03)
Sex, n (%)		
Male	78 (57.8%)	76 (56.3%)
Female	57 (42.2%)	59 (43.7%)
Race, n (%)		
White	63 (46.7%)	65 (48.1%)
Asian	61 (45.2%)	59 (43.7%)
Black or African American	4 (3.0%)	3 (2.2%)
Other	7 (5.2%)	8 (5.9%)
eGFR (mL/min/1.73 m²), mean (SD)	58.28 (23.750)	59.49 (24.417)
24-hr UPCR (mg/g), median (IQR)	1435.7 (1006.7 to 1988.6)	1429.2 (1100.9 to 1918.3)
Systolic Blood Pressure (mmHg), mean (SD)	124.1 (12.7)	123.8 (13.1)
On RAS inhibitor at baseline, n (%)	135 (100%)	135 (100%)
On SGLT2i at baseline, n (%)	4 (3.0%)	4 (3.0%)

Data adapted from the ALIGN Phase 3 Trial interim analysis presentation.



Table 2: Baseline Characteristics of Responders and Non-Responders in the SONAR Trial Enrichment Period

Characteristic	Responders (UACR reduction ≥30%)	Non-Responders (UACR reduction <30%)
Number of Patients	2648	1020
Median UACR at start of enrichment (mg/g)	802	920
Mean change in UACR after 6 weeks of Atrasentan (%)	-48.8	-1.2
Mean change in systolic BP (mmHg)	-4.1	-2.9
Mean change in eGFR (mL/min/1.73 m²)	-3.1	-2.2

Data adapted from the SONAR trial baseline characteristics publication.

Experimental Protocols

Protocol 1: Stratified Randomization

Objective: To ensure a balanced distribution of key confounding variables (e.g., baseline eGFR and proteinuria) between treatment and placebo groups.

Methodology:

- Define Stratification Factors: Identify the most critical prognostic factors that could confound
 the trial results. For Atrasentan trials in nephrology, these are typically baseline eGFR and
 baseline proteinuria (UPCR or UACR).
- Establish Strata: For each factor, define clinically meaningful categories. For example:
 - Baseline eGFR: <45 vs. ≥45 mL/min/1.73 m²
 - Baseline UPCR: <1500 vs. ≥1500 mg/g



 Implement Randomization: Use a centralized randomization system (e.g., Interactive Web Response System - IWRS) to assign patients to treatment or placebo within each stratum.
 This ensures that for each combination of eGFR and UPCR categories, there will be an approximately equal number of patients in the **Atrasentan** and placebo arms.

Protocol 2: Multivariable Regression Analysis for Covariate Adjustment

Objective: To statistically control for the effects of multiple confounding variables when estimating the treatment effect of **Atrasentan**.

Methodology:

- Prespecify Covariates: In the statistical analysis plan, pre-specify the baseline covariates
 that will be included in the regression model. This decision should be based on clinical
 knowledge of prognostic factors for the primary outcome. For **Atrasentan** trials, a typical
 model for a continuous outcome (e.g., change in eGFR) might include:
 - Treatment group (Atrasentan vs. Placebo)
 - Baseline eGFR
 - Baseline proteinuria (log-transformed)
 - Baseline systolic blood pressure
 - Age
 - Sex
 - Race
 - Use of concomitant RAS and SGLT2 inhibitors
- Select Appropriate Model: Choose a regression model that is appropriate for the primary outcome variable.



- For a continuous outcome like change in eGFR, an Analysis of Covariance (ANCOVA)
 model can be used.
- For a time-to-event outcome like a composite renal endpoint, a Cox proportional hazards model is appropriate.
- Model Fitting and Interpretation: Fit the regression model to the trial data. The coefficient for
 the treatment group variable will represent the estimated treatment effect of Atrasentan after
 adjusting for the influence of the other covariates in the model.

Protocol 3: Propensity Score Matching (Illustrative Example)

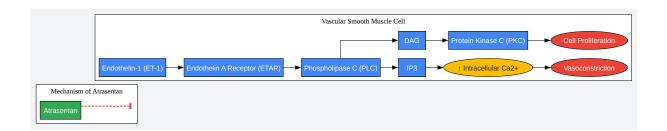
Objective: To create a balanced cohort for comparing outcomes in an observational or non-randomized component of a study.

Methodology:

- Identify Covariates: Select a comprehensive set of baseline covariates that are likely to be associated with both treatment assignment and the outcome.
- Estimate Propensity Scores: Use a logistic regression model to predict the probability of a
 patient receiving **Atrasentan** based on the selected baseline covariates. The predicted
 probability for each patient is their propensity score.
- Matching: For each patient in the Atrasentan group, identify one or more patients in the
 control group with a similar propensity score (e.g., using nearest-neighbor matching within a
 specified caliper).
- Assess Balance: After matching, check that the baseline covariates are well-balanced between the new **Atrasentan** and control groups. Standardized mean differences are often used for this purpose.
- Outcome Analysis: Analyze the outcome of interest in the matched cohort.

Mandatory Visualization

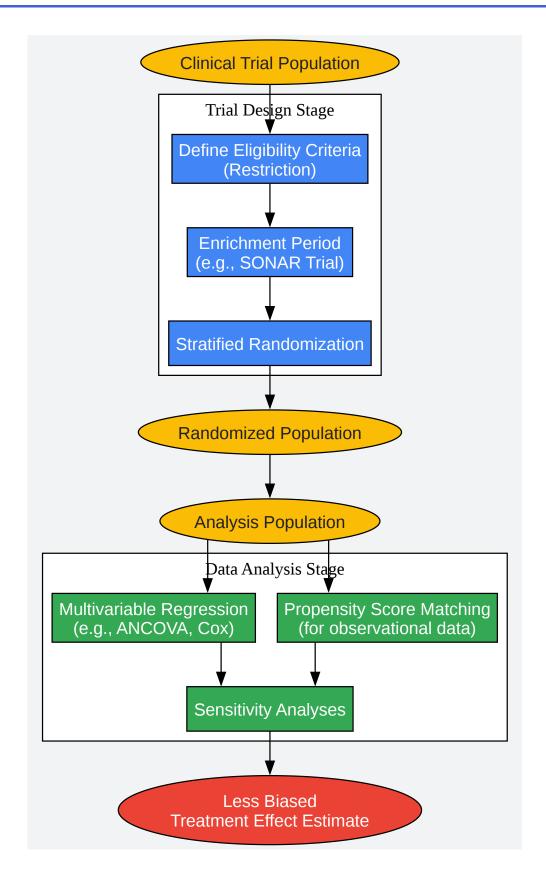




Click to download full resolution via product page

Caption: Atrasentan Signaling Pathway





Click to download full resolution via product page

Caption: Workflow for Mitigating Confounding Variables



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Mitigating Confounding Variables in Atrasentan Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666376#mitigating-confounding-variables-in-atrasentan-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





